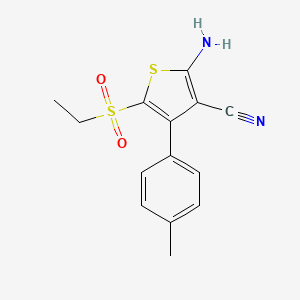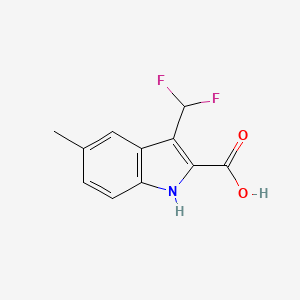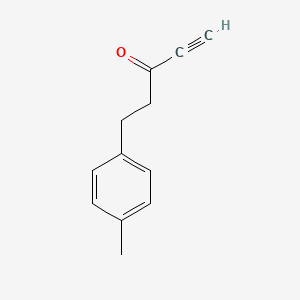
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a p-tolyl group, and a carbonitrile group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Introduction of Functional Groups: The amino group, ethylsulfonyl group, and p-tolyl group can be introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an amine, while the ethylsulfonyl group can be added through sulfonation reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Amino-5-(ethylsulfonyl)-4-(phenyl)thiophene-3-carbonitrile: Similar structure with a phenyl group instead of a p-tolyl group.
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is unique due to the specific combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the ethylsulfonyl group may enhance solubility or reactivity compared to the methylsulfonyl analog.
属性
分子式 |
C14H14N2O2S2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-amino-5-ethylsulfonyl-4-(4-methylphenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3 |
InChI 键 |
ARUVASMDLPIMAP-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)



![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)




![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)


